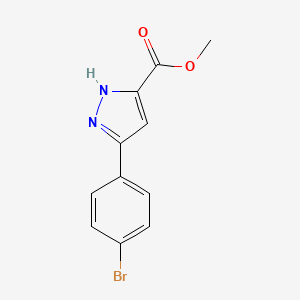
5-Hydroxydopamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-Hydroxydopamine hydrochloride, also known as 3,4,5-Trihydroxyphenethylamine hydrochloride, is a chemical compound with the molecular formula C8H11NO3·HCl. It is a derivative of dopamine and is primarily used in scientific research to study the function of catecholaminergic neurons. This compound is known for its neurotoxic properties, which make it useful in creating animal models of neurodegenerative diseases such as Parkinson’s disease .
準備方法
Synthetic Routes and Reaction Conditions
5-Hydroxydopamine hydrochloride can be synthesized through the hydroxylation of dopamine. The process involves the use of specific catalysts and controlled reaction conditions to ensure the selective addition of hydroxyl groups to the aromatic ring of dopamine. The reaction typically requires a strong oxidizing agent and a suitable solvent to facilitate the hydroxylation process .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters such as temperature, pressure, and pH. The process may also include purification steps such as crystallization and filtration to obtain the final product with high purity .
化学反応の分析
Types of Reactions
5-Hydroxydopamine hydrochloride undergoes several types of chemical reactions, including:
Reduction: Under certain conditions, it can be reduced to form less oxidized derivatives.
Substitution: The hydroxyl groups on the aromatic ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, superoxide radicals.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), ethanol.
Major Products Formed
Oxidation Products: Hydrogen peroxide, superoxide radicals.
Reduction Products: Less oxidized derivatives of 5-Hydroxydopamine.
科学的研究の応用
5-Hydroxydopamine hydrochloride has a wide range of applications in scientific research:
作用機序
The primary mechanism of action of 5-Hydroxydopamine hydrochloride involves its uptake by catecholaminergic neurons through the dopamine transporter. Once inside the neuron, it undergoes oxidation by monoamine oxidase, producing toxic products such as hydrogen peroxide, catecholamine quinones, and reactive oxygen species. These toxic products cause oxidative stress and damage to cellular components, leading to the selective destruction of catecholaminergic neurons .
類似化合物との比較
Similar Compounds
6-Hydroxydopamine hydrochloride: Another neurotoxin used to study neurodegenerative diseases.
Dopamine hydrochloride: A neurotransmitter involved in various physiological processes.
3,4,5-Trihydroxybenzamide: A compound with similar hydroxylation patterns on the aromatic ring.
Uniqueness of 5-Hydroxydopamine Hydrochloride
This compound is unique due to its specific neurotoxic properties, which make it particularly useful for creating animal models of neurodegenerative diseases. Its ability to selectively target catecholaminergic neurons sets it apart from other similar compounds .
特性
CAS番号 |
5720-26-3 |
|---|---|
分子式 |
C8H12ClNO3 |
分子量 |
205.64 g/mol |
IUPAC名 |
2-(3,4,5-trihydroxyphenyl)ethylazanium;chloride |
InChI |
InChI=1S/C8H11NO3.ClH/c9-2-1-5-3-6(10)8(12)7(11)4-5;/h3-4,10-12H,1-2,9H2;1H |
InChIキー |
WSZSSLCEWCKAKU-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)O)CCN.Cl |
正規SMILES |
C1=C(C=C(C(=C1O)O)O)CC[NH3+].[Cl-] |
| 5720-26-3 | |
ピクトグラム |
Irritant |
関連するCAS |
1927-04-4 (Parent) |
同義語 |
5-hydroxydopamine 5-hydroxydopamine hydrobromide 5-hydroxydopamine hydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-hydroxydopamine hydrochloride?
A1: While the provided research paper [] focuses on the crystal and molecular structure of this compound, it does not explicitly state the molecular formula and weight. Further research from reliable sources would be needed to obtain this information.
Q2: Does the paper provide any spectroscopic data about this compound?
A2: The primary focus of the research paper [] is the analysis of crystal structure through X-ray diffraction. It does not delve into other spectroscopic data like NMR or IR. To get a comprehensive view of this compound's spectroscopic properties, consulting additional research articles or databases specializing in spectroscopic data is recommended.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[[2-furanyl(oxo)methyl]hydrazo]-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide](/img/structure/B1230139.png)
![N-[2-(cyclopentylamino)-1-(4-fluorophenyl)-2-oxoethyl]-N-[(4-fluorophenyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B1230140.png)
![4-[2-[[(4-Fluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1230141.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexylamino)-2-oxo-1-pyridin-4-ylethyl]-2,2,2-trifluoroacetamide](/img/structure/B1230142.png)

![2-(2-methoxyethyl)-9-methyl-1-oxo-N-(thiophen-2-ylmethyl)-4-pyrido[3,4-b]indolecarboxamide](/img/structure/B1230145.png)


![5-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)-2-hydroxypropoxy]-2-methyl-1-(phenylmethyl)-3-indolecarboxylic acid ethyl ester](/img/structure/B1230153.png)
![11-imino-2-phenylhexahydro-2H-9a,4-(epoxymethano)cyclohepta[b]pyran-3,3,4-tricarbonitrile](/img/structure/B1230154.png)
![6-Chloro-3-[5-(2,5-dimethoxyphenyl)-1-methylsulfonyl-3-pyrazolidinylidene]-4-phenyl-2-quinolinone](/img/structure/B1230155.png)
![N-[2-(diethylamino)-5-(4-morpholinylsulfonyl)phenyl]-2-[(phenylmethyl)amino]acetamide](/img/structure/B1230158.png)
